2,5-Dimethoxybenzonitrile
Overview
Description
2,5-Dimethoxybenzonitrile is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da . It is also known by other names such as 2,5-Dimethoxybenzolcarbonitril, 2,5-Dimethoxybenzonitril, and Benzonitrile, 2,5-dimethoxy- .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxybenzonitrile consists of a benzene ring substituted with two methoxy groups (-OCH3) at the 2nd and 5th positions and a nitrile group (-CN) at the 1st position .Scientific Research Applications
Selective Serotonin 2A Receptor Agonist
2,5-Dimethoxybenzonitrile derivatives like 25CN-NBOH are acknowledged for their selectivity and potency as serotonin 2A receptor (5-HT2AR) agonists. They are extensively utilized in a range of scientific research, particularly for in vitro and in vivo studies. These derivatives serve as crucial pharmacological tools, aiding in the investigation of 5-HT2AR signaling across various animal models due to their superior selectivity, stability, and favorable physiochemical properties (Rørsted, Jensen, & Kristensen, 2021).
Improved Synthesis for Scientific Accessibility
An improved and scalable synthesis method for 25CN-NBOH has been developed, enhancing its availability to the scientific community. This advancement ensures that researchers can readily access this compound for various pharmacological studies (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).
Chemical Reaction Studies
Studies involving 2,5-Dimethoxybenzonitrile explore its role in chemical reactions, such as its use as a reactant to produce 2-nitro-6-methoxybenzonitrile. These studies contribute to the understanding of chemical synthesis and reaction mechanisms, although they might not directly link to the compound's biological applications (Russell & Tebbens, 2003).
Electrophysiological and Quantum Chemical Analysis
Research delves into the electrophysiological and quantum chemical aspects of dimethoxybenzonitrile derivatives. Such studies focus on vibrational spectroscopy, molecular geometry, and electronic structures, providing insights into the physicochemical characteristics of these compounds. They are crucial for understanding the compound's behavior in various chemical environments and its interactions at the molecular level (Arjunan, Devi, Remya, & Mohan, 2013).
Investigation of Reaction Mechanisms
2,5-Dimethoxybenzonitrile is also involved in the investigation of complex reaction mechanisms, such as hydrogen atom transfer and electron transfer processes. These studies not only shed light on the intrinsic chemical properties of the compound but also contribute significantly to the broader understanding of chemical reaction dynamics (Morimoto, Park, Suenobu, Lee, Nam, & Fukuzumi, 2012).
Safety And Hazards
2,5-Dimethoxybenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only in a well-ventilated area or outdoors .
properties
IUPAC Name |
2,5-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAMEJIMXIXLIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201209 | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzonitrile | |
CAS RN |
5312-97-0 | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5312-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005312970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5312-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9ABJ2RLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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